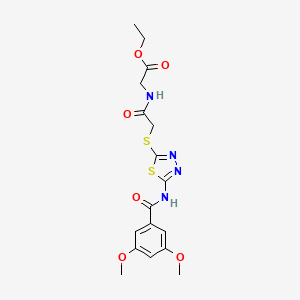

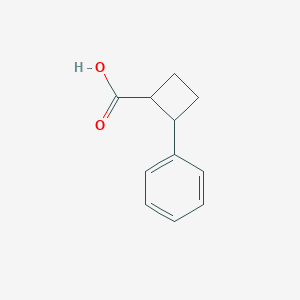

![molecular formula C11H8F2N2O2 B2909797 1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid CAS No. 2248370-86-5](/img/structure/B2909797.png)

1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid” is a synthetic chemical compound. It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . This compound has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with propargyl alcohol as the starting material, which undergoes oxidation, esterification, and addition to synthesize N,N-dimethylaminoacrylate . This compound is then subjected to substitution, cyclization, methylation, and basic hydrolysis to produce the final product .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid group . The difluoromethyl group is particularly important for the fungicidal efficacy of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include oxidation, esterification, addition, substitution, cyclization, methylation, and basic hydrolysis . These reactions require specific conditions and reagents, and the process needs to be carefully controlled to ensure the correct product is formed .Mécanisme D'action

The mechanism of action of “1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid” is related to its role as a succinate dehydrogenase inhibitor . Succinate dehydrogenase is a key enzyme in the mitochondrial respiratory chain, and its inhibition disrupts energy production in the cells, leading to cell death .

Safety and Hazards

When handling “1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid”, it’s important to avoid breathing dust and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1-[4-(difluoromethyl)phenyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-10(13)7-1-3-9(4-2-7)15-6-8(5-14-15)11(16)17/h1-6,10H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTGRDNXCPABIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)N2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

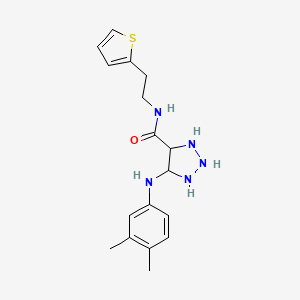

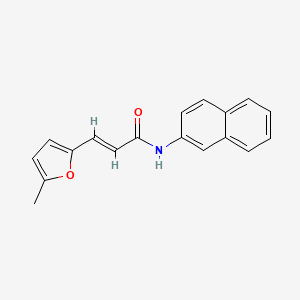

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)

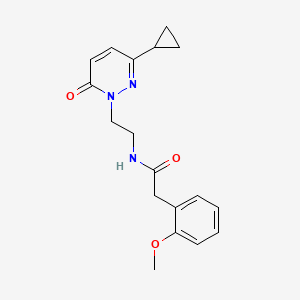

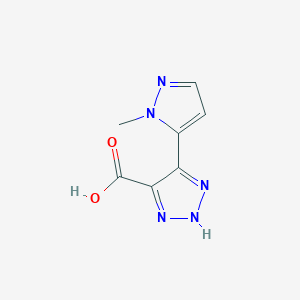

![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)

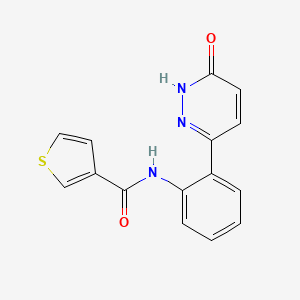

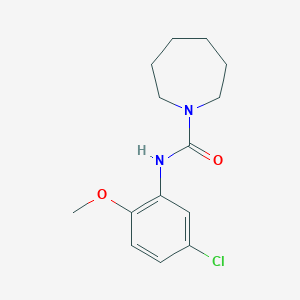

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)

![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)